3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl propionate
Overview
Description
The compound “3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl propionate” is an organic compound that contains a propionate ester group, a carbonyl group, and an aromatic ring (phenyl group) with a bromo and methyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the propionate ester and the introduction of the bromo and methyl groups onto the phenyl ring. This could potentially be achieved through reactions such as esterification, electrophilic aromatic substitution, or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a propionate ester group attached to a phenyl ring, which in turn is connected to a carbonyl group and another phenyl ring with bromo and methyl substituents .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The bromo group on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the ester group could make it polar and potentially soluble in polar solvents. The bromo and methyl groups on the phenyl ring could influence its reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s a drug, it could interact with biological targets in the body to exert its effects. If it’s a reactant in a chemical reaction, its mechanism of action would be determined by the nature of the reaction .
Safety and Hazards
Properties
IUPAC Name |
[3-[(4-bromo-2-methylphenyl)carbamoyl]phenyl] propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-3-16(20)22-14-6-4-5-12(10-14)17(21)19-15-8-7-13(18)9-11(15)2/h4-10H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZKABDBBHNMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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